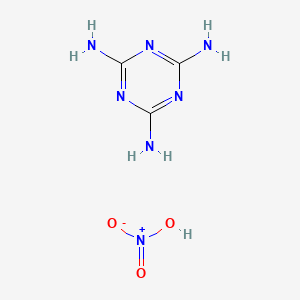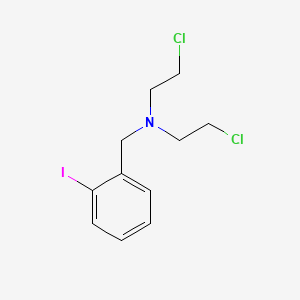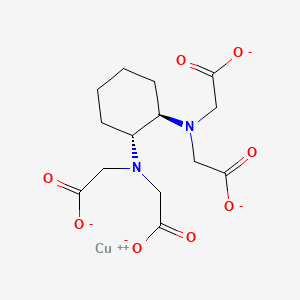
Cuprate(2-), ((rel-N,N'-(1R,2R)-1,2-cyclohexanediylbis(N-((carboxy-kappaO)methyl)glycinato-kappaN,kappaO))(4-))-, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is a complex compound that features a central copper ion coordinated by a ligand derived from N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine]
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) typically involves the reaction of copper(II) salts with N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycine] under controlled conditions. The reaction is often carried out in an aqueous medium, with the pH adjusted to facilitate the formation of the desired complex. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated pH control systems, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: Ligand exchange reactions can occur, where the coordinated ligands are replaced by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands such as ethylenediamine or other chelating agents.
Complexation: Additional complexation can be achieved using metal salts or organic ligands under controlled pH and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state copper complexes, while substitution reactions can produce new ligand-coordinated copper complexes.
Scientific Research Applications
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including C-N coupling reactions and alkenylation reactions.
Biology: Investigated for its potential as a metalloprotein mimic and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer treatment.
Industry: Utilized in the development of advanced materials and as a component in electrochemical devices.
Mechanism of Action
The mechanism of action of Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center plays a crucial role in redox reactions, acting as an electron donor or acceptor. The ligand framework stabilizes the copper ion and provides a suitable environment for catalytic activity. Molecular targets and pathways involved include interactions with nucleophiles, electrophiles, and other reactive species in the reaction medium.
Comparison with Similar Compounds
Similar Compounds
Trans-1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic acid: A similar ligand that forms complexes with various metal ions.
N,N’-Dimethylcyclohexane-1,2-diamine: Another ligand used in the synthesis of metal complexes.
Uniqueness
Trans-[N,N’-cyclohexane-1,2-diylbis[N-(carboxymethyl)glycinato]-N,N’,O,O’,ON,ON’]cuprate(2-) is unique due to its specific ligand framework, which provides distinct coordination properties and reactivity compared to other similar compounds. Its ability to form stable complexes with copper and facilitate various chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
19332-78-6 |
|---|---|
Molecular Formula |
C14H18CuN2O8-2 |
Molecular Weight |
405.85 g/mol |
IUPAC Name |
copper;2-[[(1R,2R)-2-[bis(carboxylatomethyl)amino]cyclohexyl]-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C14H22N2O8.Cu/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24;/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24);/q;+2/p-4/t9-,10-;/m1./s1 |
InChI Key |
PWAQDUQNXWQWFC-DHTOPLTISA-J |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Canonical SMILES |
C1CCC(C(C1)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


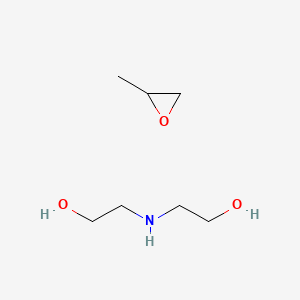
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
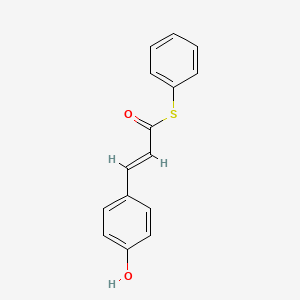
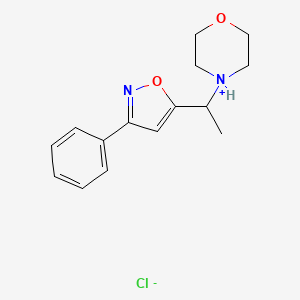
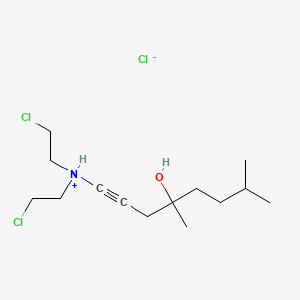
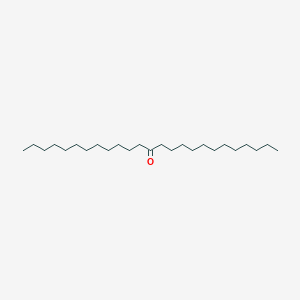
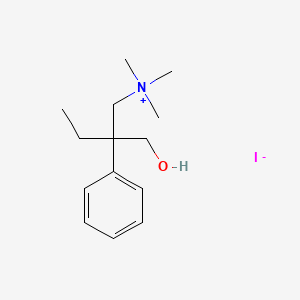
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
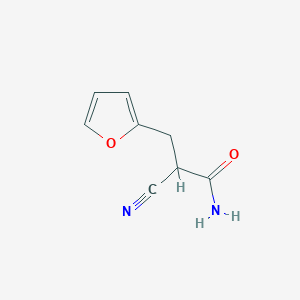

![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)
